molecular formula C₁₄H₂₇NO₃ B1141136 (2S,3R,4E)-2-Butyrylamino-4-decene-1,3-diol CAS No. 850264-01-6

(2S,3R,4E)-2-Butyrylamino-4-decene-1,3-diol

Cat. No.: B1141136
CAS No.: 850264-01-6
M. Wt: 257.37
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3R,4E)-2-Butyrylamino-4-decene-1,3-diol, also known as BADA, is a synthetic compound that has been used for various scientific research applications. It is a unique molecule that has a wide range of biochemical and physiological effects, making it an attractive option for laboratory experiments.

Scientific Research Applications

Downstream Processing of Biologically Produced Diols

One application of similar diols is found in the microbial production of chemicals like 1,3-propanediol and 2,3-butanediol, where the cost-effective recovery and purification from fermentation broths are critical. This research highlights various separation methods including evaporation, distillation, and membrane filtration, emphasizing their importance in enhancing yield, purity, and reducing energy consumption (Xiu & Zeng, 2008).

NMR Studies and Chemical Interactions

The hetero-association of non-symmetrical diols with pyridine has been studied using the 1H NMR titration method. This research offers insights into the chemical shifts and association constants of diols, contributing to our understanding of their molecular behavior and potential applications in various chemical processes (Lomas, Maurel & Adenier, 2011).

Catalysis and Synthesis

Research on Ruthenium complex-catalyzed N-heterocyclization has shown that certain diols can react with amines to produce N-substituted pyrroles and pyrrolidines. This application in catalysis and synthesis demonstrates the potential of diols in creating valuable chemical compounds (Tsuji et al., 1987).

Molecular Mapping in Chemical Reactions

In the field of organometallic chemistry, diols like 1,3-butadiene have been studied in high-pressure IR and NMR investigations, elucidating the molecular interactions during the hydromethoxycarbonylation process. This research aids in understanding the catalytic cycles and reaction mechanisms involving diols (Mika et al., 2011).

Microbial Production as Platform Chemicals

The microbial production of diols, such as 1,3-propanediol and 1,4-butanediol, represents a significant application in the production of platform chemicals. These diols, produced biotechnologically from renewable materials, are crucial in green chemistry applications (Zeng & Sabra, 2011).

Future Directions

The future directions of “(2S,3R,4E)-2-Butyrylamino-4-decene-1,3-diol” could involve its further exploration as a compound for the development of antiallergic agents . Its unique structure and properties make it ideal for studying enzymatic processes, drug development, and biomaterial synthesis, offering promising avenues for innovation and advancements in various fields.

Properties

IUPAC Name

N-[(E,2S,3R)-1,3-dihydroxydec-4-en-2-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO3/c1-3-5-6-7-8-10-13(17)12(11-16)15-14(18)9-4-2/h8,10,12-13,16-17H,3-7,9,11H2,1-2H3,(H,15,18)/b10-8+/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUIUQIADAZJIKX-GCTWYKEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC(C(CO)NC(=O)CCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3R,4E)-2-Butyrylamino-4-decene-1,3-diol
Reactant of Route 2
Reactant of Route 2
(2S,3R,4E)-2-Butyrylamino-4-decene-1,3-diol
Reactant of Route 3
Reactant of Route 3
(2S,3R,4E)-2-Butyrylamino-4-decene-1,3-diol
Reactant of Route 4
Reactant of Route 4
(2S,3R,4E)-2-Butyrylamino-4-decene-1,3-diol
Reactant of Route 5
(2S,3R,4E)-2-Butyrylamino-4-decene-1,3-diol
Reactant of Route 6
Reactant of Route 6
(2S,3R,4E)-2-Butyrylamino-4-decene-1,3-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.